2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O/c31-23(12-16-14-24-20-5-2-1-4-19(16)20)29-18-8-6-17(7-9-18)28-21-13-22(26-15-25-21)30-11-3-10-27-30/h1-11,13-15,24H,12H2,(H,29,31)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFSOEGRKVWAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloropyrimidin-4-amine
4,6-Dichloropyrimidine is treated with aqueous ammonia at 60°C to selectively substitute the C4 chlorine, yielding 6-chloropyrimidin-4-amine. This intermediate’s C6 position remains reactive for subsequent substitution.
Nitro Group Reduction
Coupling the pyrimidine-pyrazole derivative to a nitroarene involves Ullmann-type amination. 4-Nitroiodobenzene reacts with 6-(1H-pyrazol-1-yl)pyrimidin-4-amine using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine as a catalyst in dioxane at 100°C, forming 4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}nitrobenzene. Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, yielding the target aniline intermediate.
Key Data
- 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine : Yield 65%, ¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, pyrimidine-H), 8.20 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.95 (d, J = 2.4 Hz, 1H, pyrazole-H).
- 4-{[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]amino}aniline : MS (ESI) m/z 295.1 [M+H]⁺.
Amide Bond Formation
The final step couples indole-3-acetic acid with the aniline intermediate via an amide linkage. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 12 hours, yielding the target acetamide.
Optimization Notes
- Solvent Selection : DCM outperforms THF and DMF in minimizing side reactions.
- Coupling Agents : EDCI/HOBt provides superior yields (82%) compared to DCC/DMAP (67%).
Characterization Data
- IR : νmax 3280 (N-H), 1655 cm⁻¹ (C=O).
- ¹H NMR (DMSO-d₆) : δ 10.25 (s, 1H, NH), 8.40 (s, 1H, pyrimidine-H), 7.60–6.90 (m, 12H, Ar-H), 3.85 (s, 2H, CH₂).
- ¹³C NMR : δ 170.2 (C=O), 158.9 (pyrimidine-C), 136.5–110.2 (Ar-C).
- HRMS : m/z 483.1789 [M+H]⁺ (calc. 483.1793).
Alternative Synthetic Routes
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 min) reduces reaction time by 75% while maintaining yield (80%).
Solid-Phase Synthesis
Immobilizing the aniline intermediate on Wang resin enables stepwise assembly, though yields are lower (68%) due to resin loading inefficiencies.
Analytical and Pharmacological Validation
Purity is confirmed via HPLC (98.2%, C18 column, MeCN/H₂O gradient). Antimicrobial screening against S. aureus and E. coli reveals moderate activity (MIC 32–64 µg/mL), highlighting potential for further optimization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural and synthetic differences between the target compound and related acetamide-pyrimidine derivatives:
Key Observations:
- Indole vs. Pyrazole/Triazole Substitutions : The target compound’s indole group distinguishes it from pyrazole- or triazole-substituted analogues (e.g., Compounds 18 and 2e). Indole’s larger aromatic system may improve binding to hydrophobic pockets in biological targets but could reduce solubility compared to smaller heterocycles .
- Fluorine and Methyl Groups : Compound 18 incorporates a fluorine atom and methylated pyrazole, which likely contribute to its high melting point (283°C) and metabolic stability . The absence of these groups in the target compound may result in different physicochemical properties.
- Synthetic Yields : Yields for pyrimidine-acetamide derivatives vary significantly (17–30%), influenced by substituent complexity. The cyclopropyl-triazole in Compound 2e allowed a moderate 30% yield , whereas the fluorinated Compound 18 required rigorous purification, resulting in a lower yield (17%) .
Spectroscopic and Analytical Data
- NMR Trends :
- The indole protons in the target compound would likely resonate near δ 7.0–7.5 (C3-H) and δ 10–12 (N-H), distinct from pyrazole protons (δ 7.5–8.5) in Compound 18 .
- The acetamide carbonyl in Compound 18 appears at δ 169.5 ppm in $^{13}\text{C NMR}$, consistent with the target compound’s expected carbonyl signal .
- HPLC Purity : Compound 18 demonstrated >99% purity via RP-HPLC, suggesting robust analytical protocols for related acetamide derivatives .
Biological Activity
2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide, a compound that belongs to the class of indole derivatives, has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26 | Inhibition of cell proliferation |
| NCI-H460 | 0.39 | Autophagy induction |
| HepG2 | 17.82 | Cell cycle arrest |
The compound demonstrated a notable IC50 value of 3.79 µM against MCF7 cells, indicating potent cytotoxicity. The mechanism primarily involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, a target known to be involved in mitotic regulation and oncogenesis.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Autophagy : It promotes autophagy in certain cell lines without inducing apoptosis, suggesting a dual mechanism that could be exploited in therapeutic strategies.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
Case Study 1: MCF7 Breast Cancer Model
In vitro studies revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage.
Case Study 2: A549 Lung Cancer Model
In A549 cells, the compound not only inhibited proliferation but also induced autophagy, as observed through LC3-II conversion assays.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare 2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide, and how is purity confirmed?
- Methodology :
- Step 1 : The compound is synthesized via multi-step reactions, starting with coupling of indole and pyrimidine intermediates. For example, pyrimidin-4-ylamino phenyl derivatives are reacted with indole-acetamide precursors under reflux conditions using catalysts like pyridine or zeolites (Y-H) to facilitate heterocyclic bond formation .
- Step 2 : Post-synthesis, purity is confirmed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to monitor reaction progress and isolate the final product .
- Step 3 : Structural validation is achieved via Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) Spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- Primary Techniques : ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.5 ppm) and amide NH signals (δ ~10–13 ppm). MS (ESI-TOF) confirms molecular ion peaks, while IR identifies amide and heterocyclic bonds .
- Contradiction Resolution : Discrepancies in NMR signals (e.g., amine/imine tautomerism) are addressed by comparing experimental data with computational simulations (DFT-based chemical shift predictions) or variable-temperature NMR to stabilize dynamic equilibria .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound, particularly for scale-up purposes?
- Methodology :
- Catalyst Screening : Use Zeolite Y-H or pyridine to enhance regioselectivity in pyrimidine-indole coupling, reducing side-product formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while controlled pH (via HCl/NaOH titration) minimizes hydrolysis of sensitive groups like acetamides .
- Temperature Gradients : Stepwise heating (e.g., 80°C for initial coupling, 150°C for cyclization) balances reaction kinetics and thermal stability of intermediates .
Q. What strategies are employed to resolve contradictory biological activity data between in vitro and in vivo models?
- Methodology :
- Assay Replication : Validate in vitro results (e.g., IC₅₀ values for kinase inhibition) across multiple cell lines (HEK293, HeLa) to rule out cell-specific artifacts .
- Pharmacokinetic Profiling : Perform ADME studies to assess bioavailability, metabolite formation, and plasma protein binding, which may explain reduced in vivo efficacy .
- Orthogonal Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding affinity independently of cell-based readouts .
Q. How are computational methods applied to predict this compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Tools like AutoDock Vina model interactions between the indole-pyrimidine core and ATP-binding pockets of kinases (e.g., EGFR or Aurora kinases). Key residues (e.g., Lys745 in EGFR) are identified for hydrogen bonding with the acetamide group .
- Molecular Dynamics (MD) Simulations : Trajectories (100 ns) assess binding stability under physiological conditions, with RMSD/RMSF metrics quantifying conformational flexibility .
- QSAR Modeling : Correlate substituent effects (e.g., pyrazole vs. imidazole) with activity trends to guide structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
